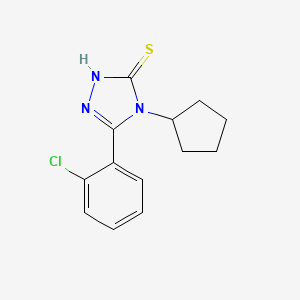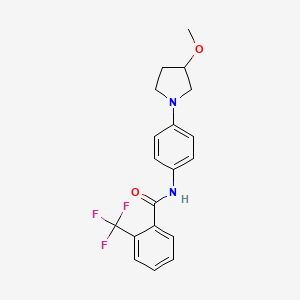
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as this one, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide” is 296.37. Other physical and chemical properties are not explicitly mentioned in the available literature.科学的研究の応用
Synthesis and Neuroleptic Activity
N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, and related compounds have been investigated for their potential as neuroleptics. A study by Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines for inhibitory effects on apomorphine-induced stereotyped behavior in rats. They found a good correlation between structure and activity, highlighting the potential of these compounds in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antidopaminergic Activity
Meltzer et al. (1983) explored the interaction of YM-09151-2 (a similar benzamide) with D2-type dopamine receptors in the anterior pituitary gland of rats. Their findings suggested that YM-09151-2 is a potent antagonist of these receptors, significantly elevating serum prolactin concentrations at low doses (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).
Antihyperglycemic Potential
Nomura et al. (1999) identified a benzamide derivative, KRP-297, as a potential antidiabetic agent. This compound, part of a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, was found to have promising applications in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Corrosion Inhibition
Mishra et al. (2018) investigated the corrosion inhibition properties of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. Their research demonstrated that these compounds, particularly those with methoxy substituents, effectively inhibit corrosion, suggesting industrial applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Pharmaceutical Synthesis
Van Wijngaarden et al. (1987) synthesized 2-Phenylpyrroles as analogues of benzamides for potential antipsychotic applications. These compounds showed dopamine antagonistic activity, indicating their relevance in the development of new pharmaceuticals (Van Wijngaarden, Kruse, Van Hes, Van der Heyden, & Tulp, 1987).
将来の方向性
特性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-15-10-11-24(12-15)14-8-6-13(7-9-14)23-18(25)16-4-2-3-5-17(16)19(20,21)22/h2-9,15H,10-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXSQLUEBHZTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2556067.png)
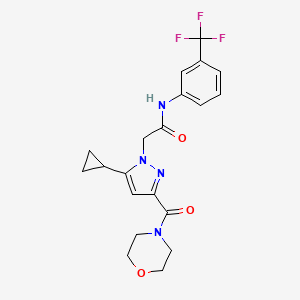
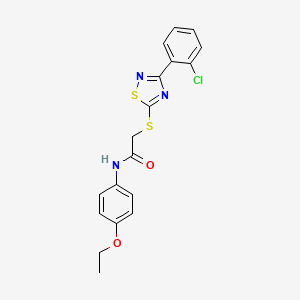
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2556074.png)
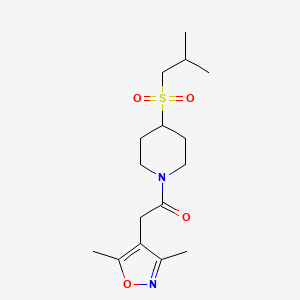
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2556078.png)
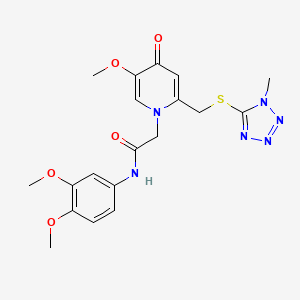
![(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B2556080.png)

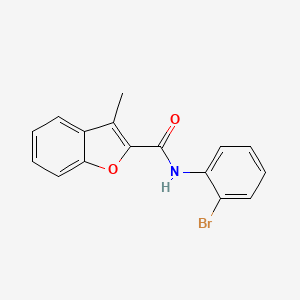

![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2556089.png)
